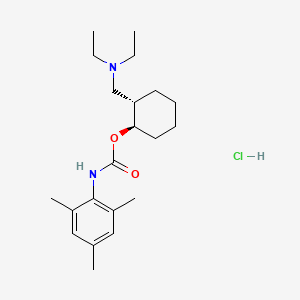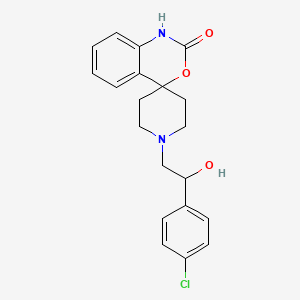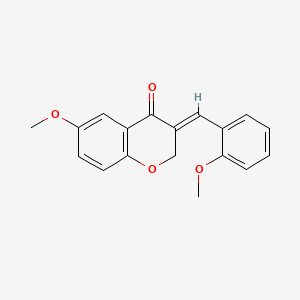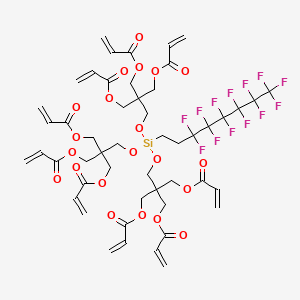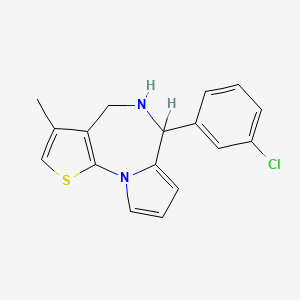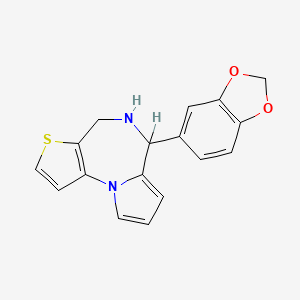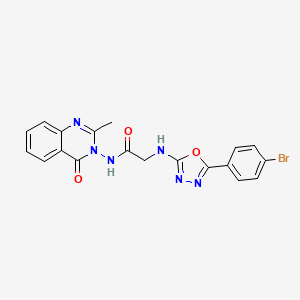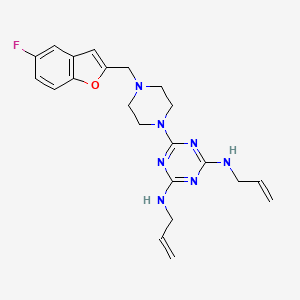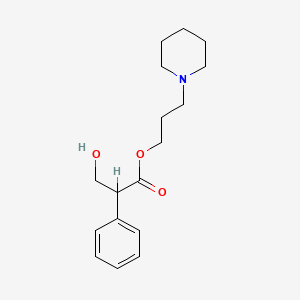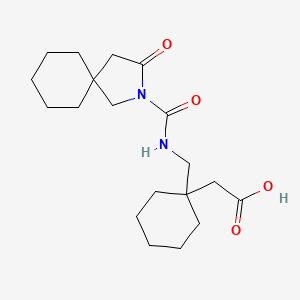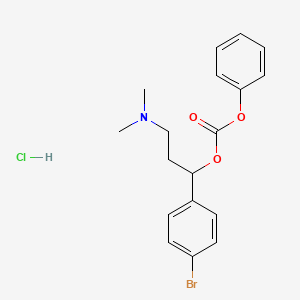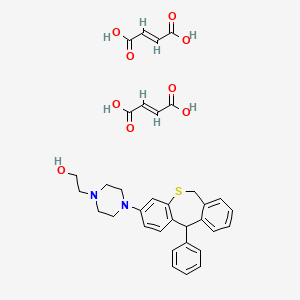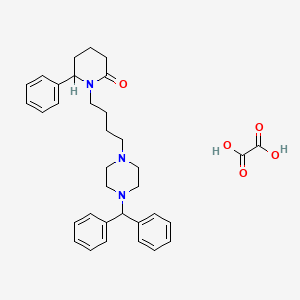
1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes piperazine and piperidinone moieties, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidinone intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing by-products, and ensuring consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
化学反应分析
Types of Reactions: 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted piperazines and piperidinones, which can further be utilized in the synthesis of more complex molecules.
科学研究应用
1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
相似化合物的比较
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Piperidinone derivatives: Compounds such as 4-phenylpiperidin-4-ol and 1-benzyl-4-phenylpiperidin-4-ol.
Uniqueness: 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate stands out due to its unique combination of piperazine and piperidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
属性
CAS 编号 |
109758-28-3 |
|---|---|
分子式 |
C34H41N3O5 |
分子量 |
571.7 g/mol |
IUPAC 名称 |
1-[4-(4-benzhydrylpiperazin-1-yl)butyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C32H39N3O.C2H2O4/c36-31-20-12-19-30(27-13-4-1-5-14-27)35(31)22-11-10-21-33-23-25-34(26-24-33)32(28-15-6-2-7-16-28)29-17-8-3-9-18-29;3-1(4)2(5)6/h1-9,13-18,30,32H,10-12,19-26H2;(H,3,4)(H,5,6) |
InChI 键 |
KFGRZBRUSFWYIR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C(=O)C1)CCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


